1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione
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Overview
Description
1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes bromine and fluorine atoms attached to a phenyl ring, and a hexahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of 4-bromo-2,6-difluoroaniline, which is then subjected to a series of reactions to introduce the hexahydropyrimidine-2,4-dione moiety. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of new derivatives.
Condensation Reactions: The hexahydropyrimidine-2,4-dione core can participate in condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. Additionally, the hexahydropyrimidine-2,4-dione core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substitution pattern on the phenyl ring but lacks the hexahydropyrimidine-2,4-dione core.
2-Bromo-4,6-difluorophenyl isocyanate: Similar in terms of halogen substitution but differs in the functional group attached to the phenyl ring.
4-Bromo-2,6-difluorophenyl isocyanate: Another compound with similar halogen substitution but different functional groups.
Uniqueness
1-(4-Bromo-2,6-difluoro-phenyl)-5-methyl-hexahydropyrimidine-2,4-dione is unique due to its combination of a halogenated phenyl ring and a hexahydropyrimidine-2,4-dione core. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C11H9BrF2N2O2 |
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Molecular Weight |
319.10 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-4-16(11(18)15-10(5)17)9-7(13)2-6(12)3-8(9)14/h2-3,5H,4H2,1H3,(H,15,17,18) |
InChI Key |
GEKQSMVYZYTJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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